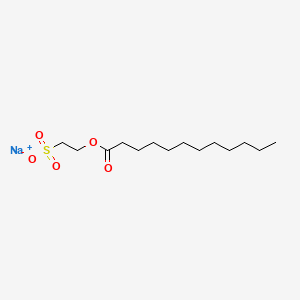
Sodium 2-(dodecanoyloxy)ethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(dodecanoyloxy)ethanesulfonate is an anionic surfactant known for its amphiphilic properties, meaning it has both hydrophilic (water-loving) and hydrophobic (water-hating) parts. This compound is commonly used in various industrial and research applications due to its ability to lower surface tension and form micelles, which are aggregates of surfactant molecules that can solubilize oils and dirt in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium 2-(dodecanoyloxy)ethanesulfonate is typically synthesized through the esterification of isethionic acid (2-hydroxyethanesulfonic acid) with dodecanoic acid (lauric acid), followed by neutralization with sodium hydroxide . The reaction conditions generally involve:
Esterification: This step requires an acidic catalyst and is carried out at elevated temperatures to facilitate the formation of the ester bond.
Neutralization: The esterified product is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction is typically carried out in batch reactors, and the product is purified through crystallization or distillation to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-(dodecanoyloxy)ethanesulfonate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dodecanoic acid and isethionic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common in practical applications.
Substitution: The sulfonate group can undergo nucleophilic substitution reactions, where the sulfonate is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Dodecanoic acid and isethionic acid.
Oxidation: Various oxidized products depending on the conditions.
Substitution: Products where the sulfonate group is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(dodecanoyloxy)ethanesulfonate finds applications in various fields due to its surfactant properties:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Commonly used in detergents, personal care products, and emulsifiers.
Wirkmechanismus
The primary mechanism of action of sodium 2-(dodecanoyloxy)ethanesulfonate is through its ability to lower surface tension and form micelles. The hydrophobic dodecanoyl group interacts with oils and dirt, while the hydrophilic sulfonate group interacts with water, allowing for effective cleansing and solubilization. This amphiphilic nature enables the compound to disrupt lipid membranes, making it useful in biological applications such as cell lysis.
Vergleich Mit ähnlichen Verbindungen
Sodium 2-(dodecanoyloxy)ethanesulfonate is often compared with other surfactants such as:
Sodium dodecyl sulfate (SDS): Similar in its surfactant properties but differs in its molecular structure.
Sodium lauryl ether sulfate (SLES): Another common surfactant with a similar hydrophobic tail but different hydrophilic head group.
Sodium lauroyl sarcosinate: Used in personal care products, offering milder surfactant properties compared to this compound.
Each of these compounds has unique properties that make them suitable for specific applications, but this compound is particularly valued for its mildness and effectiveness in both industrial and research settings .
Eigenschaften
CAS-Nummer |
7381-01-3 |
|---|---|
Molekularformel |
C14H28NaO5S |
Molekulargewicht |
331.43 g/mol |
IUPAC-Name |
sodium;2-dodecanoyloxyethanesulfonate |
InChI |
InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-14(15)19-12-13-20(16,17)18;/h2-13H2,1H3,(H,16,17,18); |
InChI-Schlüssel |
ASWMWKKTSMFBCL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCCS(=O)(=O)O.[Na] |
Key on ui other cas no. |
7381-01-3 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















